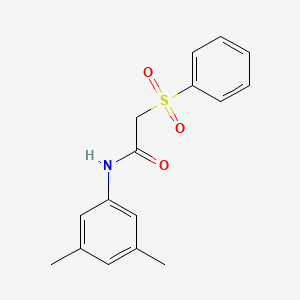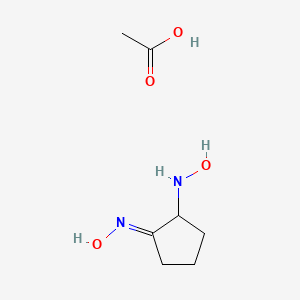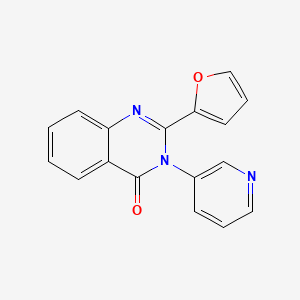![molecular formula C12H12BrN3O2S B5817401 ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)
ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate, also known as Br-Bz-ETC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to exhibit various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties. It has been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in the body. ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has also been found to possess strong antioxidant activity, which can help protect cells from oxidative damage. Additionally, it has been shown to inhibit apoptosis, a process of programmed cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate for lab experiments is its high purity and stability, which allows for accurate and reproducible results. It is also relatively easy to synthesize, making it readily available for research purposes. However, one of the main limitations of ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate is its potential toxicity, which can limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate. One area of research is the development of novel drugs based on ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate for the treatment of various diseases. Another area of research is the identification of the specific targets of ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate and its mechanism of action. Additionally, further studies are needed to fully understand the potential side effects of ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate and its toxicity profile.
Méthodes De Synthèse
The synthesis of ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate involves the reaction of 3-bromobenzylamine with ethyl isothiocyanate, followed by the reaction of the resulting intermediate with carbon disulfide and sodium hydroxide. The final product is obtained by reacting the intermediate with ethyl chloroformate. The synthesis method has been optimized to obtain a high yield of ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate with a purity of over 95%.
Applications De Recherche Scientifique
Ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate has been found to exhibit potent antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess anti-diabetic and neuroprotective properties.
Propriétés
IUPAC Name |
ethyl N-[5-[(3-bromophenyl)methyl]-1,3,4-thiadiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O2S/c1-2-18-12(17)14-11-16-15-10(19-11)7-8-4-3-5-9(13)6-8/h3-6H,2,7H2,1H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJSYUBXDWEKRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NN=C(S1)CC2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}pyrazine](/img/structure/B5817321.png)
![2-{[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5817325.png)

![N'-[(phenylsulfonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5817335.png)
![N'-[(2-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5817339.png)
![methyl {4-[(5-chloro-2-ethoxybenzoyl)amino]phenyl}acetate](/img/structure/B5817340.png)
![2-methoxy-6-methyl-3-[5-(4-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5817348.png)


![1,2,3,4-tetramethyl-8-phenyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5817376.png)
![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)

![2-{[5-(4-bromophenyl)-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(1-methyl-1H-pyrrol-2-yl)methylene]acetohydrazide](/img/structure/B5817421.png)